PF-06424439 is a chemical compound developed by Pfizer, primarily recognized as a potent and selective inhibitor of diacylglycerol acyltransferase 2. This compound has garnered attention due to its potential therapeutic applications in treating metabolic disorders, particularly those related to lipid metabolism and hepatic steatosis. Its mechanism of action involves the inhibition of triglyceride synthesis, which has implications for conditions such as non-alcoholic fatty liver disease.
PF-06424439 is classified under acyltransferase inhibitors, specifically targeting diacylglycerol acyltransferase 2. This enzyme plays a crucial role in the final step of triglyceride synthesis by catalyzing the transfer of acyl-CoA to diacylglycerol, resulting in triglyceride formation. The compound is intended for research purposes and has been utilized in various studies to explore its effects on lipid metabolism and related pathways .
The synthesis of PF-06424439 involves several chemical reactions that lead to its final structure. While specific synthetic pathways are proprietary, the general approach includes the use of various organic synthesis techniques such as coupling reactions, purification processes like chromatography, and characterization methods including nuclear magnetic resonance spectroscopy and mass spectrometry. These methods ensure the compound's purity and confirm its structural integrity.
PF-06424439 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The compound's molecular formula and weight are essential for understanding its interactions within biological systems. Although detailed structural data is not provided in the sources, it typically includes features conducive to enzyme binding and inhibition.
PF-06424439 undergoes specific chemical reactions that facilitate its mechanism of action. As a diacylglycerol acyltransferase 2 inhibitor, it disrupts the normal enzymatic activity responsible for converting diacylglycerol into triglycerides. This inhibition leads to an accumulation of diacylglycerol and a subsequent reduction in triglyceride levels within cells. The compound's interactions with other biochemical pathways may also involve competitive inhibition or allosteric modulation, although detailed reaction mechanisms require further elucidation through experimental studies.
The primary mechanism of action for PF-06424439 involves blocking the enzymatic activity of diacylglycerol acyltransferase 2. By inhibiting this enzyme, PF-06424439 effectively reduces triglyceride synthesis in hepatic tissues, leading to decreased lipid accumulation in the liver. This action is particularly beneficial in conditions characterized by excessive fat storage, such as non-alcoholic fatty liver disease. Studies have shown that this inhibition also affects the cleavage of sterol regulatory element-binding protein 1, a key regulator of lipogenesis, thereby further reducing fatty acid synthesis .
PF-06424439 exhibits distinct physical and chemical properties that are critical for its function as a therapeutic agent. It has a high selectivity for diacylglycerol acyltransferase 2 with an inhibitory concentration (IC50) value of approximately 14 nanomolar, indicating potent activity against this target while showing minimal activity against other related enzymes . The compound's solubility, stability under physiological conditions, and bioavailability are also important factors that influence its effectiveness in clinical applications.
PF-06424439 has significant scientific applications primarily in the field of metabolic research. Its role as a diacylglycerol acyltransferase 2 inhibitor makes it a valuable tool for studying lipid metabolism pathways and exploring potential treatments for metabolic disorders such as hepatic steatosis and obesity-related conditions. Additionally, ongoing research is investigating its efficacy in clinical settings for managing non-alcoholic fatty liver disease and other lipid-related disorders .
Diacylglycerol acyltransferase 2 (DGAT2) represents a pivotal enzymatic checkpoint in triglyceride (TG) biosynthesis, catalyzing the terminal step wherein diacylglycerol (DAG) is esterified with fatty acyl-CoA substrates. This reaction occurs predominantly within the endoplasmic reticulum (ER) and facilitates the formation of cytosolic lipid droplets (LDs) – dynamic organelles essential for lipid storage and metabolic homeostasis [5]. Unlike its isoform DGAT1, which primarily utilizes exogenous fatty acids, DGAT2 exhibits specificity toward de novo-synthesized fatty acids, positioning it as a critical regulator of hepatic and adipose lipid flux [5] [7].
DGAT2's enzymatic activity is constitutively upregulated across multiple malignancies, including breast, prostate, pancreatic, and hepatic cancers [1] [5]. This dysregulation drives pathological LD accumulation, which is strongly correlated with tumor aggressiveness, metastatic potential, and therapeutic resistance. Mechanistically, elevated DGAT2 activity fosters:
Genetic ablation of DGAT2 in murine models depletes systemic triglycerides and impedes hepatic steatosis, validating its therapeutic potential for metabolic disorders [7]. Consequently, pharmacologic inhibition of DGAT2 emerged as a compelling strategy to disrupt cancer-associated lipogenesis and LD-dependent survival pathways.
Table 1: Comparative Biology of DGAT Isoenzymes
Characteristic | DGAT1 | DGAT2 |
---|---|---|
Primary Tissue Expression | Small intestine, adrenal gland | Liver, adipose, mammary gland |
Substrate Preference | Exogenous fatty acids | De novo-synthesized fatty acids |
Subcellular Localization | Endoplasmic reticulum (ER) only | ER and lipid droplets (LDs) |
Metabolic Function | Dietary fat absorption | Intracellular TG synthesis & storage |
Cancer Relevance | Modest role in tumor lipogenesis | Overexpressed; drives LD biogenesis and chemoresistance |
PF-06424439 (chemical name: [(3R)-1-[2-[1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinylmethanone methanesulfonate) is a first-in-class, orally bioavailable small-molecule inhibitor selectively targeting DGAT2. Its discovery followed extensive optimization of imidazopyridine-based scaffolds to enhance potency and pharmacokinetic properties [2] [8].
Structural Features:
This structure confers exceptional biochemical potency, with an IC50 of 14 nM against human DGAT2. PF-06424439 exhibits >100-fold selectivity over DGAT1, monoacylglycerol acyltransferases (MGAT1-3), and unrelated lipid-metabolizing enzymes, underpinning its mechanistic precision [6] [8].
Pharmacokinetic Properties:PF-06424439 demonstrates favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) characteristics:
In dyslipidemic rodent models (e.g., Ldlr-/- mice), oral dosing (60 mg/kg/day) significantly reduced plasma triglycerides (-38%) and cholesterol (-40%) within 72 hours, confirming target engagement and functional efficacy in vivo [4] [10].
Table 2: Key Pharmacokinetic Parameters of PF-06424439
Parameter | Value (Preclinical Models) | Significance |
---|---|---|
IC50 (DGAT2) | 14 nM | High biochemical potency |
Selectivity | >100-fold over DGAT1/MGATs | Minimizes off-target effects |
Half-life (Rat IV) | 1.39 hours | Supports once/twice-daily dosing |
Plasma TG Reduction | ~38-40% (Ldlr-/- mice) | Confirms in vivo target modulation |
Solubility | Soluble in DMSO, water, ethanol | Facilitates experimental formulations |
[Data compiled from [2] [4] [6]]
Lipid droplets (LDs) transcend their historical perception as inert fat storage depots, emerging as multifunctional organelles actively sustaining tumor progression and therapy resistance. Cancer cells exhibit marked LD accumulation ("steatosis"), which correlates directly with:
Mechanistic Links to Oncogenesis:
PF-06424439-Mediated LD Disruption:In MCF7 breast cancer cells, PF-06424439 (10 μM, 72h) profoundly depleted neutral lipids and LDs by inhibiting DGAT2-dependent TG assembly. This impairment:
These findings position PF-06424439 as a pioneering "LD-busting" agent capable of reprogramming cancer cell metabolism and overcoming the radioresistance inherent to CSC subsets.
Table 3: Functional Effects of PF-06424439 in Cancer Models
Effect | Experimental Observation | Mechanistic Implication |
---|---|---|
LD Depletion | Reduced neutral lipid staining | Blocks DGAT2-mediated TG synthesis |
Radiosensitization | 65% ↓ colony formation at 6 Gy | Impairs LD-mediated radioprotection |
DNA Damage Augmentation | ↑ γ-H2AX foci post-irradiation | Compromises DNA repair in LD-low cells |
CSC Marker Modulation | ↓ CD44+/CD24-/low, ALDH1 | Targets stem-like populations |
Migration Inhibition | Impaired wound healing/scratch assay | Suppresses metastatic potential |
Compound Name Summary:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7